

Impact of organic load on Oxonia Active's disinfecting power

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Compound of Interest

Compound Name: Oxonia Active

Cat. No.: B1202147

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Technical Support Center: Oxonia Active

Topic: Impact of Organic Load on **Oxonia Active**'s Disinfecting Power

This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of **Oxonia Active** in environments with varying organic loads.

Frequently Asked Questions (FAQs)

Q1: What are the active ingredients in **Oxonia Active** and how do they work? **Oxonia Active** is a broad-spectrum antimicrobial agent whose disinfecting power comes from a synergistic blend of peracetic acid (PAA) and hydrogen peroxide (H₂O₂).^{[1][2][3][4][5]} These ingredients are powerful oxidizing agents. Their mechanism of action involves denaturing proteins, disrupting the cell wall permeability of microorganisms, and oxidizing essential sulfhydryl and sulfur bonds in proteins and enzymes, which leads to rapid cell death.^[6]

Q2: How does the presence of organic load affect the efficacy of **Oxonia Active**? Organic matter—such as blood, serum, proteins, or other biological debris—can significantly reduce the disinfecting power of **Oxonia Active**.^[7] This interference occurs in two primary ways:

- Chemical Neutralization: The organic material chemically reacts with the active ingredients (PAA and H₂O₂), consuming them and making them unavailable to inactivate microorganisms.^{[8][9]}

- Physical Barrier: The organic soil can act as a physical shield, preventing the disinfectant from reaching and acting upon the microbes.[7][9]

Q3: Is **Oxonia Active** still effective in the presence of organic matter? Peracetic acid is known to maintain its efficacy in the presence of organic soil better than many other disinfectants, such as chlorine-based agents.[6][10] However, its effectiveness is still diminished. Higher concentrations of the disinfectant or longer contact times are required to achieve the desired level of microbial inactivation in "dirty" conditions compared to clean surfaces.[6] For example, while less than 100 ppm of PAA may be effective in clean conditions, 200-500 ppm might be necessary in the presence of organic matter.[6]

Q4: What is the most critical step to ensure effective disinfection with **Oxonia Active** in a laboratory setting? The most critical step is meticulous pre-cleaning.[9][11] Physically removing as much organic and inorganic soil as possible from surfaces before applying the disinfectant is paramount. This ensures that the active ingredients are available to target microorganisms rather than being consumed by reacting with the soil load.[9][12]

Troubleshooting Guide

Issue	Probable Cause	Recommended Solution
Inconsistent or poor disinfection results despite using the correct dilution.	High Organic Load: The presence of residual organic matter (e.g., protein residue, cell culture media) is neutralizing the disinfectant. [8] [13]	Enhance Pre-Cleaning Protocol: Implement and validate a rigorous cleaning step to physically remove all visible soil before the disinfection stage. Ensure all personnel are trained on the protocol. [9] [11]
Rapid bubbling or foaming of the solution upon application with reduced efficacy.	Reaction with Organic Matter: A high concentration of organic material can cause a rapid breakdown of the hydrogen peroxide and peracetic acid, leading to off-gassing. [14]	Gross Soil Removal: Scrape or wipe away any gross contamination before the main cleaning and disinfection steps. For heavily soiled areas, consider a multi-stage cleaning process.
Failure to achieve expected sporicidal activity.	Insufficient Contact Time or Concentration: Bacterial spores are highly resistant. The presence of organic matter further increases the required concentration and contact time for inactivation. [6]	Review and Optimize Parameters: Adhering to manufacturer guidelines, verify that the concentration and contact time are sufficient for sporicidal claims under your specific "dirty" conditions. Consider performing an in-house efficacy test to validate your protocol. [15] [16]
Discrepancies between lab results and real-world application.	Inadequate Simulation: Laboratory tests may not accurately reflect the type and amount of organic soil present in the actual use environment.	Use a Relevant Organic Challenge: When validating disinfectant efficacy, use an organic load that simulates real-world conditions (e.g., bovine serum albumin, yeast extract) as specified in standard testing methods. [8] [17] [18]

Data on Disinfectant Efficacy with Organic Load

The presence of an organic load generally necessitates a higher concentration of disinfectant to achieve the same level of microbial reduction.

Active Ingredient	Condition	Required Concentration for Efficacy	Log Reduction	Reference Organism(s)
Peracetic Acid	Clean (Low Organic Load)	<100 ppm	>5 log in <5 min	Bacteria, Fungi, Yeasts
Peracetic Acid	Dirty (High Organic Load)	200-500 ppm	>5 log in <5 min	Bacteria, Fungi, Yeasts
Hydrogen Peroxide (3%)	Unsoiled	Not specified	5.6 ± 0.8 to 6.1 ± 0.3	S. marcescens
Hydrogen Peroxide (3%)	Soiled (ISO 14729 model)	Not specified	Significantly poorer efficacy after 48h	S. marcescens

Table data synthesized from multiple sources for illustrative purposes.[\[6\]](#)[\[13\]](#)

Experimental Protocols

Protocol: Quantitative Suspension Test for Evaluating Disinfectant Efficacy in the Presence of Organic Load (Based on EN 13727 / ASTM E1052 Principles)

This protocol determines the bactericidal activity of a disinfectant under conditions designed to simulate the presence of organic matter ("dirty conditions").

1. Materials:

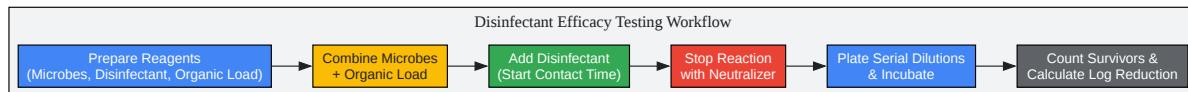
- **Oxonia Active** working solution (prepared at desired concentration).
- Standardized microbial suspension (e.g., *Staphylococcus aureus* ATCC 6538, *Pseudomonas aeruginosa* ATCC 15442) at $\sim 1.5\text{--}5.0 \times 10^8$ CFU/mL.

- Interfering Substance (Organic Load): Solution of 3.0 g/L bovine serum albumin (BSA) and 3.0 mL/L washed sheep erythrocytes.[8]
- Validated neutralizer solution (e.g., Letheen broth with sodium thiosulfate) to stop the disinfectant's action.
- Hard Water (for dilutions).
- Tryptic Soy Agar (TSA) or other suitable growth medium.

2. Procedure:

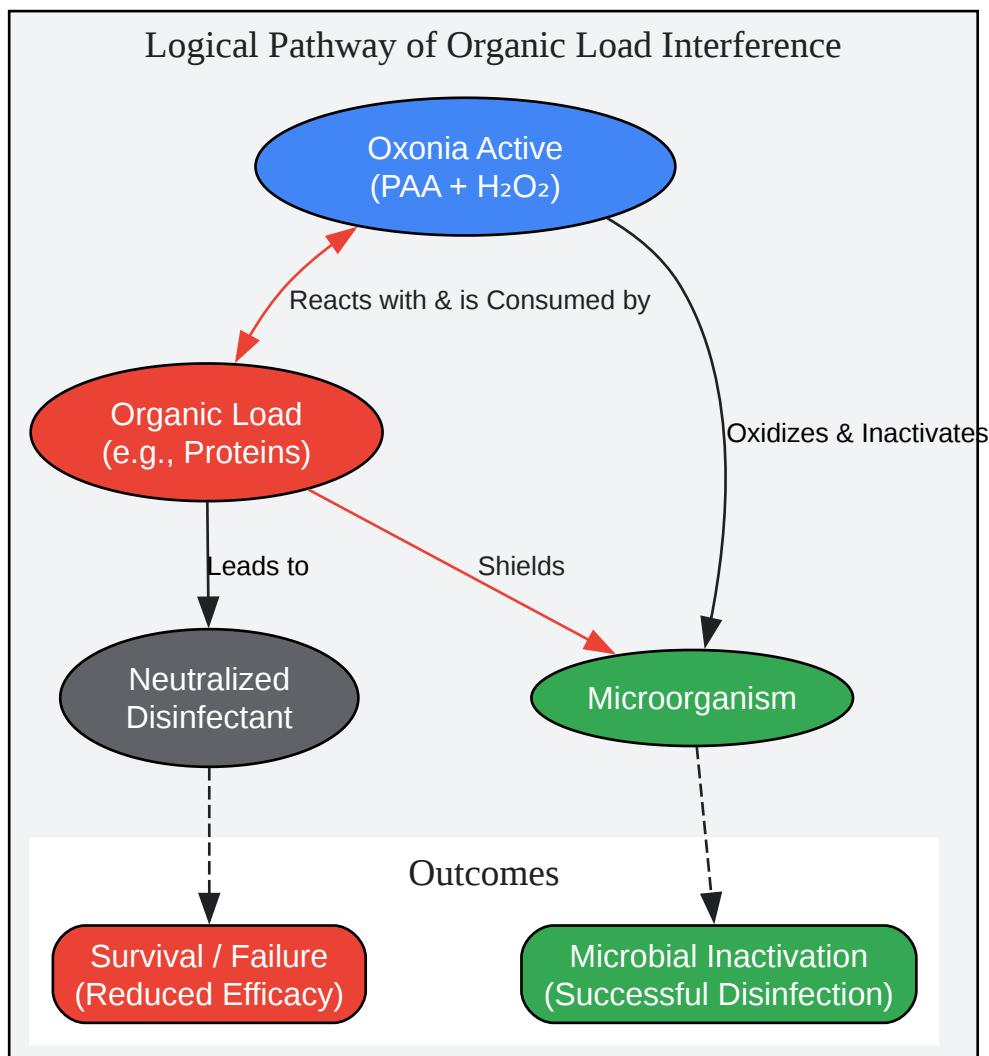
- Preparation: Prepare dilutions of **Oxonia Active** in hard water. Warm all solutions (microbial suspension, organic load, disinfectant, neutralizer) to the test temperature (e.g., 20°C).
- Test Mixture: In a sterile tube, pipette 1 mL of the interfering substance (organic load) and 1 mL of the microbial suspension. Mix and equilibrate for 2 minutes.
- Disinfection: Add 8 mL of the prepared **Oxonia Active** working solution to the test mixture. Immediately start a timer for the specified contact time (e.g., 5 minutes).
- Neutralization: At precisely the end of the contact time, transfer 1 mL of the test mixture into a tube containing 8 mL of neutralizer and 1 mL of water. Mix thoroughly.
- Enumeration of Survivors: Within 30 minutes of neutralization, perform serial 10-fold dilutions of the neutralized sample. Plate 1 mL of appropriate dilutions onto TSA plates in duplicate.
- Controls: Run parallel controls to validate the test, including a neutralizer efficacy control and a viable count control (without disinfectant).
- Incubation: Incubate plates at 37°C for 24-48 hours.
- Calculation: Count the colonies on the plates and calculate the number of surviving CFU/mL. Determine the log reduction by comparing this to the initial viable count control. A log reduction ≥ 5 is typically required for a bactericidal claim.[18]

Mandatory Visualizations



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Caption: Workflow for testing disinfectant efficacy under organic load.



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